rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride
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Overview
Description
rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidinone core, which is a five-membered lactam ring containing both an amino and a hydroxyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-amino-4-hydroxybutanoic acid.
Cyclization: The amino and hydroxyl groups are protected, and the compound undergoes cyclization to form the pyrrolidinone ring.
Deprotection: The protecting groups are removed to yield the free amino and hydroxyl groups.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 3-oxo-4-hydroxypyrrolidin-2-one.
Reduction: Formation of 3-amino-4-hydroxypyrrolidin-2-ol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of chiral catalysis and asymmetric synthesis.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its potential therapeutic effects in various diseases.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the redox state of the target molecules.
Comparison with Similar Compounds
- rac-(3R,4S)-4-aminooxolane-3-carboxamide hydrochloride
- rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride
Comparison:
- Structural Differences: While all these compounds contain a five-membered ring, the presence of different functional groups (e.g., oxolane, piperidine) imparts unique properties.
- Chemical Reactivity: The different functional groups influence the types of reactions these compounds undergo.
- Applications: Each compound has distinct applications based on its chemical structure and reactivity.
Conclusion
rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-3-2(7)1-6-4(3)8;/h2-3,7H,1,5H2,(H,6,8);1H/t2-,3+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWCFZKLRRRJDN-LJUKVTEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)N1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2446872-13-3 |
Source
|
Record name | (3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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